molecular formula C11H10N3NaO2 B1532182 sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate CAS No. 1240528-61-3

sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate

Cat. No. B1532182
M. Wt: 239.21 g/mol
InChI Key: RARHJXNBIAVCCT-UHFFFAOYSA-M
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Description

Sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate, also known as sodium MPTA, is an organic compound with a molecular formula of C10H12N3O2Na. It is an important sodium salt of MPTA, which is an intermediate in the synthesis of a variety of organic compounds. MPTA is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. The synthesis of MPTA is relatively straightforward, and the compound is readily available commercially.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of triazole derivatives have been extensively studied, providing insights into their chemical behavior and potential applications. For example, the synthesis, antibacterial, and surface activity of 1,2,4-triazole derivatives highlight the compound's significance in developing new biologically active molecules (El-Sayed, 2006). Similarly, studies on the crystal structure of related compounds such as tolmetin sodium reveal their analgesic, anti-inflammatory, and antipyretic activities, further emphasizing the medicinal chemistry applications of triazole derivatives (Konovalova et al., 2021).

Biological Activity

Research into the biological activities of 1,2,4-triazole derivatives has shown that these compounds can exhibit a range of pharmacological effects. For instance, certain triazole compounds have been identified with potential antitumor properties, suggesting their use in developing new cancer therapies (Marzano et al., 2006). The exploration of analgesic effects of derivatives further highlights the diverse therapeutic applications of triazole-based compounds (Danilchenko, 2018).

Chemical Properties and Applications

The study of the chemical properties of triazole derivatives, including their synthesis and reactions, plays a crucial role in the development of new chemical entities with desired properties. Research focusing on the synthesis and reactions of thiosemicarbazides, triazoles, and Schiff bases as antihypertensive α-blocking agents underscores the versatility of triazole derivatives in medicinal chemistry (Abdel-Wahab et al., 2008).

Safety And Hazards

The safety and hazards associated with a specific 1,2,4-triazole compound would depend on its specific structure and properties. It’s always important to refer to the Material Safety Data Sheet (MSDS) for the specific compound for information on handling, storage, and disposal.


Future Directions

The future directions in the research of 1,2,4-triazole compounds are likely to continue focusing on their synthesis and evaluation for various biomedical applications. The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry2. Heterocyclic compounds containing nitrogen atoms, especially heterocyclic rings with three nitrogen atoms, like 1,2,4-triazole ring, are one of the most important active pharmaceutical scaffolds2.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or refer to primary sources when making decisions based on this information.


properties

IUPAC Name

sodium;2-(4-methyl-5-phenyl-1,2,4-triazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.Na/c1-14-9(7-10(15)16)12-13-11(14)8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARHJXNBIAVCCT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C2=CC=CC=C2)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N3NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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sodium 2-(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)acetate

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